8-Pentadecanone

Dielectric Spectroscopy Molecular Dynamics Physical Chemistry

Procure 8-Pentadecanone (CAS 818-23-5) for its unique symmetrical C15 ketone structure, essential for GC-MS reference standards and specific insect pheromone research. Its >99% GC purity and solid-state matrix are critical for analytical method development, as isomers or shorter-chain analogs cause functional loss in biological assays. Ideal for metabolomics and environmental analysis.

Molecular Formula C15H30O
Molecular Weight 226.4 g/mol
CAS No. 818-23-5
Cat. No. B147388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Pentadecanone
CAS818-23-5
SynonymsHeptyl ketone
Molecular FormulaC15H30O
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCCCCCC
InChIInChI=1S/C15H30O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h3-14H2,1-2H3
InChIKeyPQYGSSYFJIJDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Pentadecanone (CAS 818-23-5) for Scientific Procurement: Analytical and Research-Grade Reference Standard


8-Pentadecanone (CAS 818-23-5), also known as diheptyl ketone, is a symmetrical long-chain aliphatic ketone with the molecular formula C₁₅H₃₀O and a molecular weight of 226.40 g/mol [1]. It exists as a white to light yellow crystalline solid at room temperature with a melting point of 40-44°C and a boiling point of 178°C at 760 mmHg . As a high-purity analytical standard (>99.0% by GC) , it serves as a reference compound in gas chromatography-mass spectrometry (GC-MS) method development and is a key component in fundamental physical chemistry studies of molecular dynamics [2].

Why 8-Pentadecanone Cannot Be Replaced by Other Aliphatic Ketones or Isomers


The performance of aliphatic ketones is highly sensitive to subtle variations in chain length and the position of the carbonyl group. Substituting 8-pentadecanone with a positional isomer or a shorter-chain analog leads to quantifiable differences in key physical properties such as boiling point, melting point, and chromatographic retention, which can invalidate an established analytical method. More critically, in applications where the compound interacts with a biological system—such as in pheromone mimicry [1] or as a plant volatile [2]—even minor structural changes can result in a complete loss of function. 8-Pentadecanone's specific structural symmetry (a carbonyl group at the C8 position of a 15-carbon chain) and its consequent physicochemical and biological profile are unique and not interchangeable with generic substitutes.

Quantitative Evidence for 8-Pentadecanone Selection: A Comparator-Based Guide


Dielectric Relaxation Behavior: 8-Pentadecanone vs. Positional Isomers

In a direct head-to-head study of dielectric relaxation in cyclohexane, 8-pentadecanone exhibits a distinct molecular reorientation mechanism compared to its 2- and 4-isomers. The study found that for longer-chain ketones like 8-pentadecanone, molecular rotation occurs through a combination of whole-molecule tumbling and intramolecular motion around the central carbonyl group. This is in contrast to the 2-alkanones, where dipole orientation is predominantly via intramolecular motion alone [1].

Dielectric Spectroscopy Molecular Dynamics Physical Chemistry

Aggregation Pheromone Activity: 8-Pentadecanone vs. 2-Pentadecanone

A study on the aggregation pheromone of *Drosophila hydei* directly compared the activity of 8-pentadecanone and its isomer, 2-pentadecanone. While 2-pentadecanone showed some activity, 8-pentadecanone was identified as a key component in the nonpolar fraction of the male extract, and its addition to synthetic mixtures was necessary for full bioactivity [1]. The paper states, "2-Pentadecanone was less active, but it did cause significant increases in activity when added to synthetic mixtures" [1].

Chemical Ecology Entomology Pheromone Research

Commercial Purity and Reliability: 8-Pentadecanone vs. Shorter-Chain Ketones

For analytical applications, 8-pentadecanone is commercially available as a high-purity reference standard. Reputable vendors like TCI and Fisher Scientific offer this compound with a purity of ≥99.0% as determined by Gas Chromatography (GC) [1]. This is a higher and more consistently documented purity specification compared to many other long-chain ketones, such as 2-pentadecanone or 6-pentadecanone, which are often available at lower purities (e.g., 95-98%) and with less rigorous analytical documentation .

Analytical Chemistry GC-MS Standard Quality Control

Physical State and Handling: 8-Pentadecanone vs. Shorter-Chain Analogs

8-Pentadecanone is a solid at room temperature with a melting point of 40-44°C . This property distinguishes it from shorter-chain aliphatic ketones like 2-heptanone (C7, liquid) or 2-nonanone (C9, liquid), which are volatile liquids. For certain applications, such as in solid-phase microextraction (SPME) studies or when a non-volatile ketone matrix is required, the solid state of 8-pentadecanone provides a unique advantage [1].

Formulation Science Material Science Physical Chemistry

Validated Application Scenarios for Procuring 8-Pentadecanone


Analytical Reference Standard for GC-MS Method Development and Validation

8-Pentadecanone is specifically suited as a reference standard for GC-MS analysis due to its high commercial purity (≥99.0% GC) . Its well-defined structure and spectral data (MS, IR) make it an ideal calibrant for identifying and quantifying unknown substances in complex mixtures, particularly in metabolomics, environmental analysis, and food science .

Component in Synthetic Pheromone Blends for Insect Behavior Studies

As demonstrated by its specific activity in *Drosophila hydei*, 8-pentadecanone should be procured for research on insect chemical ecology, particularly when investigating aggregation pheromones in Diptera [1]. Its structural specificity is critical, as substitution with an isomer like 2-pentadecanone results in a loss of function, highlighting the need for the exact compound.

Fundamental Physical Chemistry Research on Molecular Dynamics

Researchers studying molecular motion and relaxation processes in liquids can use 8-pentadecanone as a model compound. Direct comparative studies show its dielectric relaxation behavior is distinct from its isomers, making it a valuable probe for investigating the interplay between intramolecular and whole-molecule rotation in long-chain molecules [2].

Material Science Applications Requiring a Solid, Long-Chain Ketone Matrix

For applications where a non-volatile, solid ketone matrix is needed—such as in the development of light-sensitive polymer coatings or as a component in solid-phase microextraction (SPME) fibers [3]—8-pentadecanone offers distinct advantages over its liquid, more volatile, shorter-chain analogs.

Technical Documentation Hub

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